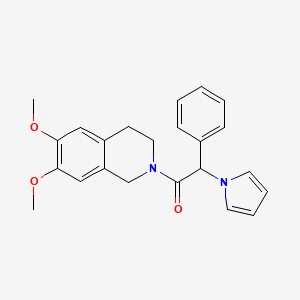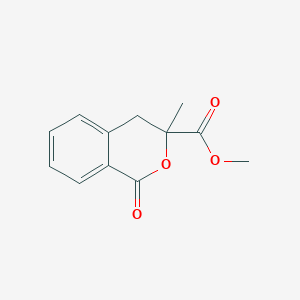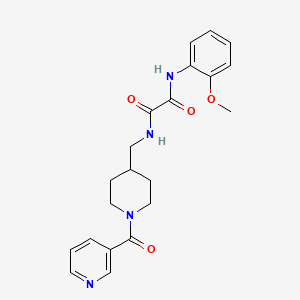
N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxalamide derivatives and has been synthesized using a specific method.
作用机制
The mechanism of action of N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide involves the modulation of various neurotransmitters and enzymes in the body. It acts as an inhibitor of the amyloid-beta peptide production, which is involved in the development of Alzheimer's disease. It also inhibits the activity of the serotonin and norepinephrine transporters, leading to an increase in the levels of these neurotransmitters in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, it inhibits the growth and proliferation of cancer cells by targeting specific enzymes involved in cell division.
Biochemical and Physiological Effects
N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has been shown to have various biochemical and physiological effects on the body. In animal studies, it has been shown to improve cognitive function and memory in models of Alzheimer's disease. It has also been shown to reduce anxiety and depression-like behavior in animal models. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
One of the advantages of N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is its potential as a multi-targeted therapeutic agent, as it has been shown to have activity against various diseases. Additionally, its unique chemical structure and mechanism of action make it a promising candidate for drug development. However, one limitation of N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide is its limited bioavailability, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide. One potential area of research is the development of more efficient synthesis methods to improve its bioavailability and overall effectiveness as a therapeutic agent. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
合成方法
The synthesis of N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide involves the reaction of 2-methoxyaniline with 4-piperidin-1-ylmethylbenzoic acid, followed by coupling with oxalyl chloride. The resulting compound is then treated with 1-methylpiperazine to obtain the final product. The purity of the compound is ensured by using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N1-(2-methoxyphenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has been studied extensively for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In the field of neurology, it has been shown to have potential as a treatment for Alzheimer's disease, as it inhibits the production of amyloid-beta peptides, which are known to play a role in the development of the disease. In psychiatry, it has been studied as a potential treatment for depression and anxiety, as it modulates the activity of the serotonin and norepinephrine transporters. In oncology, it has been shown to have potential as a treatment for various types of cancer, as it inhibits the growth and proliferation of cancer cells.
属性
IUPAC Name |
N'-(2-methoxyphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-29-18-7-3-2-6-17(18)24-20(27)19(26)23-13-15-8-11-25(12-9-15)21(28)16-5-4-10-22-14-16/h2-7,10,14-15H,8-9,11-13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFXZRXMDAEEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2870429.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylethanesulfonamide](/img/structure/B2870431.png)
![7-Amino-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2870432.png)
![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2870433.png)
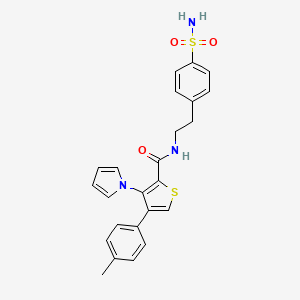
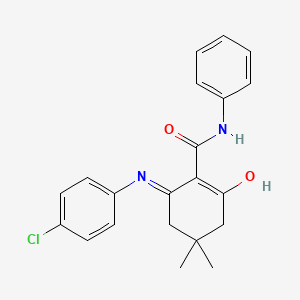
![1-[4-(2,4-Difluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2870437.png)
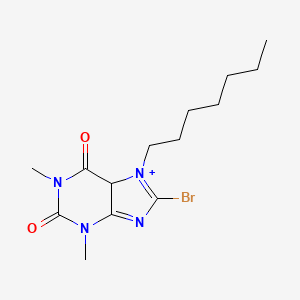
![N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2870439.png)
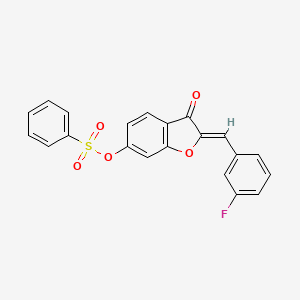
![2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2870445.png)

